3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound is characterized by a four-membered cyclobutane ring system bearing three distinct functional groups. The official International Union of Pure and Applied Chemistry nomenclature designation is this compound, reflecting the systematic naming conventions for this substituted cyclobutane derivative. The molecular formula is established as C₇H₁₂ClNO₄, indicating the presence of seven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms within the molecular structure. The molecular weight has been determined to be 209.63 daltons for the hydrochloride salt form, which accounts for the additional hydrochloric acid component.
The compound is catalogued under Chemical Abstracts Service number 2228692-94-0, providing a unique identifier for this specific molecular entity. Alternative catalog numbers include AR01FL7Z, AY05859, CSC102955511, and DPD69294, which facilitate identification across different chemical databases and suppliers. The molecular structure exhibits a compact arrangement where the cyclobutane ring provides a rigid framework that constrains the spatial orientation of the attached functional groups. The amino group and methoxycarbonyl group are both attached to the same carbon atom (position 3), creating a quaternary carbon center that significantly influences the molecule's conformational behavior and chemical reactivity.
The Simplified Molecular Input Line Entry System representation of this compound is documented as COC(=O)C1(CC(C1)C(=O)O)N, which provides a linear notation for the three-dimensional molecular structure. This representation clearly indicates the connectivity pattern where the methoxy ester group and amino group share the same carbon position on the cyclobutane ring, while the carboxylic acid group occupies a separate carbon position. The International Chemical Identifier string InChI=1S/C7H11NO4/c1-12-6(11)7(8)2-4(3-7)5(9)10/h4H,2-3,8H2,1H3,(H,9,10) further confirms the molecular connectivity and provides additional structural verification.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound reveal distinctive structural features characteristic of substituted cyclobutane ring systems. The four-membered ring adopts a non-planar conformation due to the inherent ring strain associated with cyclobutane structures, which typically exhibit puckered geometries to minimize torsional strain. Computational studies using density functional theory calculations have provided insights into the preferred conformational arrangements of this compound, particularly regarding the spatial orientation of the multiple functional groups attached to the ring framework.
The crystal structure analysis demonstrates that the carboxylic acid and amino groups are positioned in specific orientations that optimize intermolecular hydrogen bonding interactions within the crystal lattice. These hydrogen bonding patterns contribute significantly to the crystal packing stability and influence the physical properties of the solid-state material. The presence of the hydrochloride counterion creates additional opportunities for ionic interactions and hydrogen bonding, which further stabilize the crystal structure and affect the compound's solubility characteristics.
Molecular dynamics simulations have been employed to investigate the conformational flexibility of the cyclobutane ring system and the rotational freedom of the attached functional groups. These computational studies reveal that the four-membered ring maintains a relatively rigid conformation while allowing limited flexibility in the orientation of the substituent groups. The methoxycarbonyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the ring, which influences the overall molecular shape and potential binding interactions with biological targets.
Principal component analysis of molecular dynamics trajectories has identified the primary modes of conformational motion within this compound, revealing that the cyclobutane ring undergoes minimal deformation while the functional groups exhibit restricted rotational movements. These findings provide valuable insights into the dynamic behavior of the molecule in solution and help predict its behavior in various chemical environments.
Stereochemical Considerations in Cyclobutane Ring Systems
The stereochemical complexity of this compound arises from the presence of two stereogenic centers within the cyclobutane ring system. The compound can exist in multiple stereoisomeric forms, with specific configurations designated as (1S,3S) and (1R,3R) depending on the absolute configuration at the carbon centers bearing the carboxylic acid and the combined amino-methoxycarbonyl functionalities. These stereochemical variations significantly influence the compound's biological activity, physical properties, and chemical reactivity patterns.
The quaternary carbon center at position 3, which bears both the amino group and the methoxycarbonyl group, represents a particularly important stereochemical feature. This structural arrangement creates a fixed spatial relationship between these two functional groups, preventing their interconversion and establishing a defined three-dimensional molecular architecture. The stereochemical configuration at this position influences the compound's ability to interact with chiral biological targets and affects its overall pharmacological profile.
Conformational analysis reveals that the cyclobutane ring system constrains the possible orientations of the attached functional groups, creating distinct spatial arrangements that depend on the stereochemical configuration. The cis and trans relationships between substituents on the cyclobutane ring lead to different conformational preferences and affect the compound's overall molecular geometry. These stereochemical considerations are crucial for understanding the compound's biological activity and designing synthetic strategies for accessing specific stereoisomers.
The stereochemical integrity of the compound is maintained due to the rigidity of the cyclobutane ring system, which prevents facile epimerization under normal conditions. This stability allows for the isolation and characterization of individual stereoisomers, enabling detailed structure-activity relationship studies. The absolute configuration can be determined through various analytical techniques, including nuclear magnetic resonance spectroscopy with chiral auxiliaries and X-ray crystallographic analysis of suitable crystal forms.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique molecular environment of each hydrogen atom within the structure. The methoxy group appears as a sharp singlet typically around 3.7 parts per million, indicating the three equivalent methyl protons attached to the oxygen atom. The cyclobutane ring protons display complex multipicity patterns due to the constrained ring geometry and coupling interactions between adjacent carbon centers.
The carbon-13 nuclear magnetic resonance spectrum provides valuable information about the electronic environment of each carbon atom within the molecule. The carbonyl carbon of the methoxycarbonyl group typically appears in the range of 170-175 parts per million, reflecting its electron-deficient character due to the adjacent oxygen atoms. The quaternary carbon bearing the amino and methoxycarbonyl groups exhibits a distinctive chemical shift that distinguishes it from the other ring carbons. The carboxylic acid carbonyl carbon appears at a slightly different chemical shift compared to the ester carbonyl, allowing for clear differentiation between these functional groups.
Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The carboxylic acid group exhibits a broad absorption band in the region of 2500-3300 wavenumbers due to the hydrogen-bonded hydroxyl stretch, while the carbonyl stretch appears around 1700 wavenumbers. The amino group displays characteristic nitrogen-hydrogen stretching vibrations in the region of 3200-3500 wavenumbers, which may appear as multiple peaks due to the primary amine functionality. The methoxycarbonyl group contributes additional carbonyl stretching vibrations that can be distinguished from the carboxylic acid carbonyl through careful spectral analysis.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural characterization. The molecular ion peak appears at mass-to-charge ratio 174 for the free base form, corresponding to the loss of hydrochloric acid from the salt. Common fragmentation patterns include the loss of the methoxy group (mass 31) and the formation of characteristic cyclobutane-containing fragments. High-resolution mass spectrometry enables precise molecular formula determination and confirms the elemental composition of the compound. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation studies that reveal the connectivity patterns within the molecule.
| Spectroscopic Technique | Key Characteristics | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Methoxy singlet | 3.7 parts per million |
| ¹H Nuclear Magnetic Resonance | Cyclobutane multiplets | 1.5-3.0 parts per million |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl | 170-175 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carboxylic acid carbonyl | 175-180 parts per million |
| Infrared Spectroscopy | Carboxylic acid hydroxyl | 2500-3300 wavenumbers |
| Infrared Spectroscopy | Carbonyl stretch | 1700 wavenumbers |
| Infrared Spectroscopy | Amino nitrogen-hydrogen | 3200-3500 wavenumbers |
| Mass Spectrometry | Molecular ion (free base) | 174 mass-to-charge ratio |
Properties
IUPAC Name |
3-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c1-12-6(11)7(8)2-4(3-7)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBODJXCILPFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino group and a methoxycarbonyl group in the presence of a hydrochloric acid catalyst. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced reaction monitoring techniques ensures that the reaction conditions are optimized for maximum efficiency.
Chemical Reactions Analysis
Hydrolysis of the Methoxycarbonyl Group
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, 90°C, 24h | 3-Amino-3-carboxycyclobutane-1-carboxylic acid | 92% | |
| 1M NaOH, reflux, 12h | Sodium salt of dicarboxylic acid | 85% |
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Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
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Applications : The dicarboxylic acid derivative serves as a precursor for peptide coupling or metal-organic frameworks .
Amide Bond Formation
The amino group participates in nucleophilic acyl substitution reactions, enabling peptide or urea synthesis.
| Reagent | Product | Catalyst/Conditions | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | N-Benzoylated derivative | Pyridine, 0°C, 2h | 78% | |
| tert-Butyl carbamate (Boc) | Boc-protected amino acid | DCC, DMAP, CH₂Cl₂, RT, 12h | 83% |
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Key Insight : Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear analogs .
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Applications : Used to synthesize bioactive molecules or polymer building blocks .
Intramolecular Cyclization
Under thermal or photochemical conditions, the compound forms strained bicyclic lactams.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 120°C, toluene, 48h | Bicyclo[2.2.0]lactam | 65% | |
| UV light (254 nm), THF, 6h | Photodimerized product | 42% |
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Mechanism : Thermal activation promotes nucleophilic attack by the amino group on the ester carbonyl, forming a five-membered ring .
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Applications : Strained bicyclic structures are explored in drug design for conformational restriction .
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under oxidative or thermal conditions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Cu(OAc)₂, DMF, 150°C, 8h | 3-Amino-3-(methoxycarbonyl)cyclobutane | 70% | |
| Pyrolysis (300°C), vacuum | Cyclobutane-amine | 55% |
-
Mechanism : Copper-mediated decarboxylation proceeds via a radical pathway, while pyrolysis involves direct CO₂ elimination .
Biochemical Interactions
The compound modulates enzyme activity through hydrogen bonding and electrostatic interactions:
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γ-Aminobutyric Acid Transaminase (GABA-AT) : Acts as a mechanism-based inhibitor, forming a covalent adduct with pyridoxal phosphate (PLP) .
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Kinetic Data :
Comparative Reactivity Table
Scientific Research Applications
Chemistry
3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. The unique structural attributes allow for diverse functionalization pathways, making it a versatile reagent in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential biological activity and interactions with biomolecules. The amino group can form hydrogen bonds, while the methoxycarbonyl group may participate in esterification reactions, influencing enzyme activity and receptor functions .
Medicine
Research is ongoing to explore its potential as a therapeutic agent . Preliminary studies suggest that compounds similar to this one exhibit anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, cyclobutane derivatives have shown cytotoxic effects on human cancer cell lines at micromolar concentrations .
Anticancer Potential
A notable study evaluated the effects of cyclobutane derivatives on human cancer cell lines, revealing significant cytotoxicity linked to oxidative stress induction and mitochondrial dysfunction. This suggests a promising avenue for drug development targeting cancer therapies .
Synthesis Optimization
Research into optimizing the synthesis of cyclobutane derivatives has highlighted the importance of reaction conditions on yield and purity. For example, studies have shown that varying solvent systems and temperatures can significantly affect the outcome of cyclization reactions involving this compound .
Mechanism of Action
The mechanism of action of 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : The trifluoromethyl group in the CF₃-substituted compound increases lipophilicity compared to the methoxycarbonyl group, which may enhance membrane permeability .
- Solubility : The benzyloxy-substituted derivative (CAS 1207894-63-0) has a higher molecular weight (257.71 g/mol) and reduced aqueous solubility due to the hydrophobic benzyl group .
Research Findings and Limitations
- Stereochemical Complexity : Cyclobutane derivatives often exhibit challenging stereoselective synthesis. For example, (1R,3S)-configured analogs require specialized catalysts or chiral auxiliaries, increasing production costs .
- Biological Activity : The trifluoromethyl-substituted analog (Ref: 10-F671706) showed moderate activity in kinase inhibition assays, though its exact mechanism remains unelucidated .
Biological Activity
3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 2241107-56-0) is a cyclobutane derivative notable for its potential biological activities. This compound features both amino and methoxycarbonyl functional groups, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C7H12ClNO4
- Molecular Weight : 209.63 g/mol
- InChI Key : AWBODJXCILPFTB
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, while the methoxycarbonyl group may participate in esterification reactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on cyclobutane derivatives has shown that they can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Case Study:
A study evaluated the effects of cyclobutane derivatives on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It may act on specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Modulates metabolic pathways | |
| Antioxidant | Reduces oxidative stress |
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Cytotoxic Effects : In vitro studies showed that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis via the mitochondrial pathway, characterized by cytochrome c release and caspase activation .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a candidate for further development in drug formulation .
Comparative Analysis
When compared to structurally similar compounds, this compound shows unique properties that enhance its biological activity:
| Compound | Anticancer Activity | Enzyme Inhibition |
|---|---|---|
| This compound | High | Moderate |
| 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | Moderate | Low |
| 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride, and how can intermediates be optimized for yield?
- Methodological Answer : A plausible approach involves cyclopropane or cyclobutane ring functionalization. For example, trans-2-aminocyclobutanecarboxylic acid derivatives are synthesized via hydrolysis of carboxamides under basic conditions (e.g., 6M NaOH in methanol) followed by acidification (HCl) to precipitate the hydrochloride salt . Intermediate purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and characterization by ¹H/¹³C NMR and IR ensures structural fidelity. Yield optimization may require adjusting reaction times (4–12 hours) and stoichiometry of protecting groups like Boc (tert-butoxycarbonyl) .
Q. How can researchers confirm the stereochemical configuration of the cyclobutane ring in this compound?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving enantiomers. Comparative analysis of retention times against known standards (e.g., cis/trans isomers of aminocyclobutanecarboxylic acids) and coupling with optical rotation measurements can validate stereochemistry . X-ray crystallography of intermediates (e.g., Boc-protected derivatives) may also provide definitive structural confirmation .
Q. What analytical techniques are essential for purity assessment and structural elucidation?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 210–254 nm. Purity >95% is typically required for biological studies .
- Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to identify methoxycarbonyl (-COOMe), cyclobutane ring protons, and amine hydrochloride resonances. IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N-H, ~2500–3000 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the steric strain of the cyclobutane ring influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The cyclobutane ring imposes torsional strain, which may reduce coupling efficiency with amino acids. Computational modeling (DFT or molecular mechanics) can predict steric hindrance at the amino and carboxyl groups. Experimentally, coupling agents like EDC/NHS (as used for carbodiimide-mediated peptide synthesis) should be tested at varying molar ratios (1.5–3.0 equivalents) to overcome steric limitations . Monitoring by LC-MS ensures complete conjugation.
Q. What strategies mitigate racemization during derivatization of the amino group in this compound?
- Methodological Answer : Racemization is minimized by:
- Using low-temperature conditions (0–5°C) for reactions involving the amine.
- Avoiding strong bases; instead, employ mild activating agents (e.g., HOBt/DIC) for amide bond formation.
- Protecting the amine with a Boc group prior to derivatization, followed by HCl-mediated deprotection .
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Systematic solubility studies in PBS (pH 7.4), DMSO, and methanol should be conducted via gravimetric analysis. Conflicting data may arise from hydrate formation or pH-dependent ionization. For instance, the hydrochloride salt’s solubility in PBS may decrease due to ionic strength effects, whereas DMSO enhances solubility via dipole interactions. UV-Vis spectroscopy or nephelometry can quantify saturation points .
Q. What are the stability profiles of this compound under physiological buffer conditions, and how can degradation products be identified?
- Methodological Answer : Accelerated stability studies in PBS (pH 7.4, 37°C) over 24–72 hours, with aliquots analyzed by LC-MS. Hydrolysis of the methoxycarbonyl group to carboxylic acid is a likely degradation pathway. Degradants are identified via MS/MS fragmentation patterns and comparison with synthetic standards (e.g., 3-amino-3-carboxycyclobutane-1-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
